molecular formula C9H14N2O2 B13624013 2-Methoxy-6-propoxypyridin-3-amine

2-Methoxy-6-propoxypyridin-3-amine

Cat. No.: B13624013
M. Wt: 182.22 g/mol
InChI Key: JDTQQNMXMTZBES-UHFFFAOYSA-N
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Description

2-Methoxy-6-propoxypyridin-3-amine is a substituted pyridine derivative characterized by methoxy (–OCH₃) and propoxy (–OCH₂CH₂CH₃) groups at the 2- and 6-positions, respectively, and an amine (–NH₂) group at the 3-position. This compound belongs to a class of aminopyridines with diverse applications in medicinal chemistry, agrochemicals, and materials science. The methoxy and propoxy substituents influence its electronic, steric, and solubility properties, making it a candidate for further functionalization or coordination chemistry (e.g., in metal complexes) .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-methoxy-6-propoxypyridin-3-amine

InChI

InChI=1S/C9H14N2O2/c1-3-6-13-8-5-4-7(10)9(11-8)12-2/h4-5H,3,6,10H2,1-2H3

InChI Key

JDTQQNMXMTZBES-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=C(C=C1)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-propoxypyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with propylamine under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 2-Methoxy-6-propoxypyridin-3-amine may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-propoxypyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Methoxy-6-propoxypyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-propoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of 2-Methoxy-6-propoxypyridin-3-amine, focusing on substituent differences and their implications:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications References
2-Methoxy-6-propoxypyridin-3-amine Not explicitly provided C₉H₁₄N₂O₂ 2-OCH₃, 6-OCH₂CH₂CH₃, 3-NH₂ Hypothesized use in coordination chemistry (similar to Schiff base derivatives)
2-Chloro-6-methoxypyridin-3-amine 34486-06-1 C₆H₇ClN₂O 2-Cl, 6-OCH₃, 3-NH₂ Intermediate in pharmaceutical synthesis; increased electrophilicity due to Cl
6-Methoxy-5-methylpyridin-3-amine 867012-70-2 C₇H₁₀N₂O 6-OCH₃, 5-CH₃, 3-NH₂ Antimicrobial research; steric effects from methyl group
6-Methoxy-4-methylpyridin-3-amine 6635-91-2 C₇H₁₀N₂O 6-OCH₃, 4-CH₃, 3-NH₂ Structural isomer with altered electronic distribution
6-(2-Methylpropoxy)pyridin-3-amine N/A C₉H₁₄N₂O 6-OCH₂CH(CH₃)₂, 3-NH₂ Enhanced lipophilicity due to branched alkoxy group
6-Methoxypyridin-3-amine Multiple synonyms C₆H₈N₂O 6-OCH₃, 3-NH₂ Base structure for derivatization; simpler solubility profile
Substituent Effects:
  • Methoxy vs. Propoxy : The propoxy group in 2-Methoxy-6-propoxypyridin-3-amine increases lipophilicity compared to analogs with smaller alkoxy groups (e.g., methoxy). This may enhance membrane permeability in biological systems .
  • Chloro Substitution : The electron-withdrawing Cl in 2-Chloro-6-methoxypyridin-3-amine () enhances electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions.

Physicochemical Properties

  • Solubility : The propoxy group in the target compound likely reduces water solubility compared to methoxy-only analogs (e.g., 6-Methoxypyridin-3-amine) but improves solubility in organic solvents .
  • Boiling/Melting Points: Limited data available for the target compound, but methyl-substituted analogs (e.g., 6-Methoxy-4-methylpyridin-3-amine) exhibit higher melting points due to increased crystallinity .

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